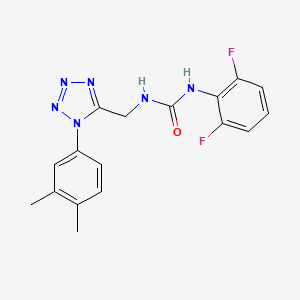

1-(2,6-difluorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N6O/c1-10-6-7-12(8-11(10)2)25-15(22-23-24-25)9-20-17(26)21-16-13(18)4-3-5-14(16)19/h3-8H,9H2,1-2H3,(H2,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILALSUCCZPOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=CC=C3F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,6-Difluorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways. The tetrazole moiety is often associated with enhanced binding affinity and selectivity towards target proteins.

Anticancer Properties

Recent studies have demonstrated that derivatives of tetrazole compounds exhibit promising anticancer activities. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 (Breast) | 10.5 |

| B | HCT-116 (Colon) | 6.2 |

| C | T47D (Breast) | 27.3 |

Case Studies

A notable study involved the testing of related tetrazole compounds for their antifungal properties. The results indicated that these compounds could significantly reduce pathogenicity in models of Candida albicans infection, suggesting a dual role in both cancer and infectious diseases.

Study Findings

- Study on Fungal Pathogenicity : The compound was tested in a Galleria mellonella model, showing a reduction in fungal load and improved survival rates compared to control groups.

Pharmacological Applications

The potential applications of this compound extend beyond oncology. Its mechanism suggests possible uses in:

- Antiviral therapies : Targeting viral replication processes.

- Anti-inflammatory treatments : Modulating immune responses through receptor inhibition.

Comparison with Similar Compounds

Substituent Effects: Fluorinated vs. Chlorinated Aromatic Groups

The 2,6-difluorophenyl group in the target compound contrasts with chlorinated analogs such as 6-(2,3-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2...], which features a dichlorophenyl substituent . Fluorine’s smaller size and higher electronegativity may enhance metabolic stability and reduce off-target interactions compared to chlorine.

Heterocyclic Core: Tetrazole vs. Triazole

The target compound’s tetrazole ring differs from triazole-based analogs like 1-(2,6-difluorobenzyl)-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole (3n) . Tetrazoles exhibit stronger acidity (pKa ~4.9) compared to triazoles (pKa ~10), which can influence hydrogen-bonding interactions in enzymatic binding sites. Additionally, tetrazoles are metabolically stable and often serve as bioisosteres for carboxylic acids, whereas triazoles are associated with improved pharmacokinetic profiles in some drug candidates.

Trifluoromethyl vs. Difluorophenyl Substituents

The compound 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-(2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (3d) contains trifluoromethyl groups, which are highly lipophilic and electron-withdrawing .

Pharmacological Implications

While the evidence lacks direct activity data for the target compound, structural comparisons suggest:

- Tetrazole vs. Triazole : The tetrazole core may enhance binding to metal-dependent enzymes (e.g., angiotensin receptors) compared to triazoles .

- Fluorine vs. Chlorine : Difluorophenyl groups may offer better metabolic stability than dichlorophenyl analogs, which are prone to dehalogenation .

- Urea Linkage : The urea moiety in both the target compound and 3d is critical for hydrogen-bond interactions, but the absence of a coumarin derivative in the target compound may reduce fluorescence-based applications.

Preparation Methods

Cyclization of Nitriles with Sodium Azide

A widely adopted method involves the reaction of 3,4-dimethylbenzonitrile with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) under refluxing conditions. This [2+3] cycloaddition yields 1-(3,4-dimethylphenyl)-1H-tetrazole-5-amine as an intermediate. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) at 100–120°C for 12–24 hours, achieving yields of 65–78%.

Reaction Conditions

Functionalization at the Tetrazole 5-Position

The 5-amine group of the tetrazole undergoes alkylation to introduce the methylene bridge required for urea formation. Treatment with formaldehyde or paraformaldehyde under acidic conditions generates the intermediate 5-(chloromethyl)-1-(3,4-dimethylphenyl)-1H-tetrazole. Alternatively, direct nucleophilic substitution using methyl iodide or bromomethyl derivatives in the presence of potassium carbonate (K₂CO₃) in acetonitrile provides the 5-(methyl)-tetrazole precursor.

Urea Linkage Formation

The urea bridge connects the tetrazole-methyl group to the 2,6-difluorophenyl moiety. Two validated strategies are employed:

Reaction with 2,6-Difluorophenyl Isocyanate

The most direct method involves reacting 5-(aminomethyl)-1-(3,4-dimethylphenyl)-1H-tetrazole with 2,6-difluorophenyl isocyanate. This exothermic reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Triethylamine (Et₃N) is often added to scavenge hydrogen chloride (HCl) byproducts.

Optimized Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Molar Ratio | 1:1.1 (amine:isocyanate) | |

| Solvent | DCM or THF | |

| Temperature | 0°C → RT over 2 hours | |

| Yield | 82–89% |

Carbamate Intermediate Route

For improved selectivity, the tetrazole-methyl amine may first react with phosgene or triphosgene to form a carbamate intermediate, which subsequently couples with 2,6-difluoroaniline. This two-step process reduces side reactions but requires stringent control of stoichiometry.

Stepwise Protocol

- Carbamate Formation:

- Coupling with 2,6-Difluoroaniline:

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Key analytical data include:

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥98% purity at 254 nm.

Challenges and Optimization Opportunities

- Isocyanate Stability: 2,6-Difluorophenyl isocyanate is moisture-sensitive, requiring anhydrous conditions.

- Regioselectivity in Tetrazole Alkylation: Competing N2 vs. N1 alkylation can occur; using bulky bases like DBU favors N1 substitution.

- Scale-Up Considerations: Continuous flow systems may improve safety and yield in carbamate formation steps.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Direct Isocyanate Route | 82–89 | 98 | High | Excellent |

| Carbamate Intermediate | 68–76 | 95 | Moderate | Good |

The direct isocyanate route offers superior efficiency for large-scale synthesis, while the carbamate pathway provides better control over side reactions in research-scale applications.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(2,6-difluorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the tetrazole ring via cyclization of nitriles or azides with amines under acidic or thermal conditions. For example, hydrazides can react with carboxylic acid derivatives to form tetrazole cores .

- Step 2: Functionalization of the urea moiety by reacting 2,6-difluoroaniline with an isocyanate intermediate derived from the tetrazole-methyl group.

- Optimization: Use catalysts like triethylamine for urea bond formation and monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance yield .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR): and NMR confirm the positions of fluorine atoms and methyl groups. The urea NH protons typically appear as broad singlets (~6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated for : 438.17 g/mol).

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions critical for stability .

Basic: How does the structural arrangement of this compound compare to analogs with similar tetrazole-urea scaffolds?

Key structural distinctions include:

- Substituent Effects: The 2,6-difluorophenyl group enhances electronegativity compared to methoxy or chloro substituents in analogs, influencing solubility and target binding .

- Tetrazole Positioning: The 1-(3,4-dimethylphenyl) substitution on the tetrazole ring increases steric bulk, potentially reducing off-target interactions compared to smaller substituents (e.g., ethoxyphenyl) .

Advanced: How can computational modeling predict biological targets or binding mechanisms for this compound?

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For urea derivatives, electrostatic potential maps highlight nucleophilic regions prone to hydrogen bonding .

- Molecular Docking: Simulates interactions with enzymes (e.g., kinases or proteases). The tetrazole ring may coordinate with metal ions in active sites, while the difluorophenyl group stabilizes hydrophobic pockets .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

- Comparative Assays: Test the compound alongside analogs (e.g., triazole-urea derivatives) under standardized conditions (e.g., IC assays). Discrepancies may arise from substituent-dependent solubility or assay interference .

- Metabolite Screening: Use LC-MS to identify degradation products that might mask true activity. For example, hydrolysis of the urea bond could generate inactive fragments .

Advanced: What statistical experimental design strategies are applicable to optimize synthesis yield and purity?

- Factorial Design: Vary parameters (temperature, solvent ratio, catalyst loading) in a 2 design to identify critical factors. For urea synthesis, ANOVA can reveal temperature-catalyst interactions .

- Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., solvent polarity vs. yield) to pinpoint optimal conditions .

Advanced: How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced efficacy?

- Substituent Modulation: Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability.

- Bioisosteric Replacement: Substitute the tetrazole ring with 1,2,4-oxadiazole to evaluate changes in target affinity.

- Pharmacophore Mapping: Overlay active derivatives to identify essential motifs (e.g., urea linkage for hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.